molecular formula C21H22FNO4 B2793502 (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid CAS No. 2349402-75-9

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid

Cat. No.: B2793502
CAS No.: 2349402-75-9
M. Wt: 371.408
InChI Key: ADWVMTICITYHRE-SFHVURJKSA-N
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Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected unnatural amino acid featuring a pentanoic acid backbone with a 4-fluoro-4-methyl substitution at the γ-position and an (S)-configuration at the α-carbon (C2). The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS), enabling temporary protection of the amino terminus during chain elongation.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoro-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4/c1-21(2,22)11-18(19(24)25)23-20(26)27-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,26)(H,24,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWVMTICITYHRE-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the amino group can participate in further reactions, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Substituents at C4/Cγ Optical Activity ([α]D) Yield (%) Reference
Target Compound: (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid 4-fluoro, 4-methyl Not reported Not reported N/A
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(butyl(methyl)amino)pentanoic acid (2p) 5-(butyl(methyl)amino) −9.9 (c=1.4, DMF) 98
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((2-cyanoethyl)(methyl)amino)pentanoic acid (2q) 5-((2-cyanoethyl)(methyl)amino) −7.9 (c=0.5, DMF) 89
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(piperidin-1-yl)butanoic acid (4) 4-(piperidin-1-yl) −11.3 (c=0.8, DMF) 95
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(piperidin-1-yl)butanoic acid (7) 4-(piperidin-1-yl) +2.3 (c=1.2, DMF) 95
(2S)-3-(2-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 3-(2-chloro-4-fluorophenyl) Not reported Not reported
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid 4-bromo Not reported Not reported

Key Observations :

  • Steric Effects : The 4-methyl group introduces steric hindrance, which may restrict conformational flexibility compared to analogues with flexible side chains (e.g., 2p, 2q).
  • Chirality and Optical Activity : The (S)-configuration at C2 is conserved across analogues. Optical rotation values vary widely (e.g., −11.3 to +2.3 in ), reflecting substituent-dependent chiral environments.

Biological Activity

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-4-methylpentanoic acid, often referred to as Fmoc-4-fluoro-4-methylpentanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24FNO5, with a molecular weight of 361.34 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to enhance stability and solubility.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that compounds similar to Fmoc derivatives exhibit antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis. The fluorenyl moiety enhances cellular uptake, potentially increasing efficacy against cancer cells.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in various disease processes, including proteases and kinases involved in cancer progression.

The mechanisms through which this compound exerts its biological effects include:

  • Cellular Uptake : The fluorenyl group facilitates interaction with biological membranes, enhancing the compound's bioavailability.
  • Signal Transduction Modulation : By interfering with specific signaling pathways, the compound can alter cellular responses related to growth and inflammation.

Case Studies

Several studies have investigated the biological activity of Fmoc derivatives:

  • Antitumor Study : A study published in Journal of Medicinal Chemistry demonstrated that Fmoc derivatives exhibited selective cytotoxicity against various cancer cell lines. The study highlighted the role of the fluorenyl group in enhancing cellular uptake and apoptosis induction.
  • Anti-inflammatory Research : In vitro assays showed that Fmoc derivatives could significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating potential use in treating inflammatory diseases.
  • Enzyme Inhibition Assays : A recent study evaluated the inhibitory effects of Fmoc compounds on serine proteases involved in tumor metastasis. Results indicated a dose-dependent inhibition, suggesting a promising avenue for cancer therapy.

Data Tables

Property Value
Molecular FormulaC20H24FNO5
Molecular Weight361.34 g/mol
CAS Number467442-21-3
Purity>95% (HPLC)
Storage Temperature-20°C
Biological Activity Effect
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
Enzyme InhibitionInhibits proteases

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